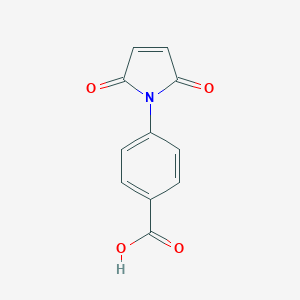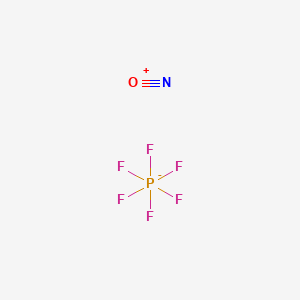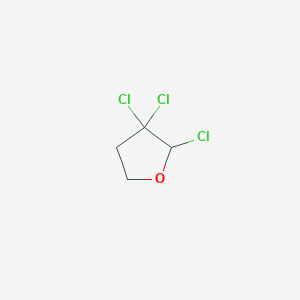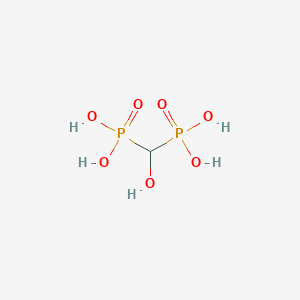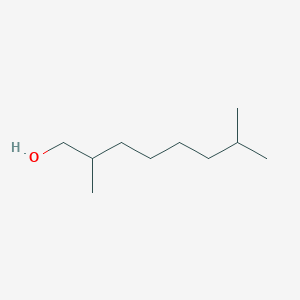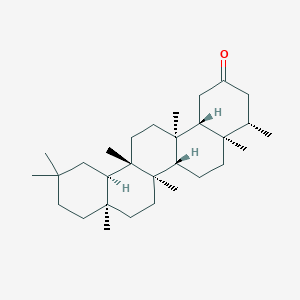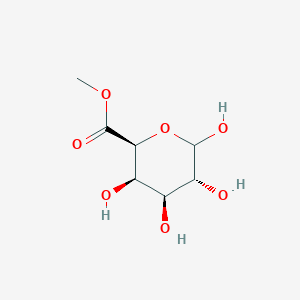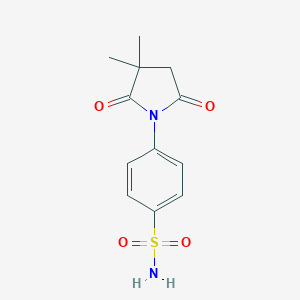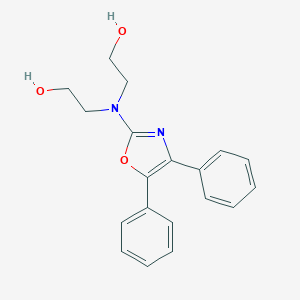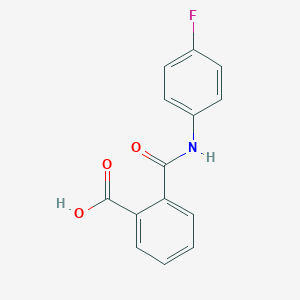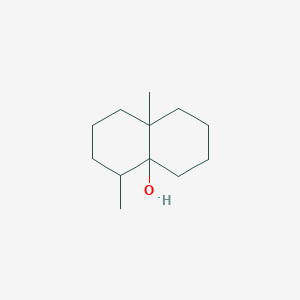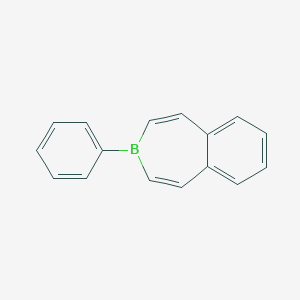
3-Phenyl-3H-3-benzoborepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3H-3-benzoborepin, also known as 3-Phenylboroxin, is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Phenyl-3H-3-benzoborepin involves its interaction with PTP1B. This compound binds to the active site of PTP1B, inhibiting its activity and leading to increased insulin sensitivity and glucose uptake in cells. Additionally, 3-Phenyl-3H-3-benzoborepin has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through its interaction with tubulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Phenyl-3H-3-benzoborepin are largely related to its inhibition of PTP1B. This leads to increased insulin sensitivity and glucose uptake in cells, potentially making it a useful therapeutic agent for the treatment of type 2 diabetes and obesity. Additionally, the anticancer effects of 3-Phenyl-3H-3-benzoborepin may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Phenyl-3H-3-benzoborepin is its specificity for PTP1B, making it a potentially useful tool for studying the role of PTP1B in various biological processes. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a potentially useful anticancer agent. However, one limitation of 3-Phenyl-3H-3-benzoborepin is its relatively low potency compared to other PTP1B inhibitors, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on 3-Phenyl-3H-3-benzoborepin. One potential direction is the development of more potent and selective PTP1B inhibitors based on the structure of 3-Phenyl-3H-3-benzoborepin. Additionally, further studies are needed to determine the mechanisms underlying the anticancer effects of 3-Phenyl-3H-3-benzoborepin and to evaluate its potential as an anticancer agent in vivo. Finally, the synthesis of 3-Phenyl-3H-3-benzoborepin may be optimized further to increase its yield and scalability, making it more accessible for use in various research applications.
Méthodes De Synthèse
The synthesis of 3-Phenyl-3H-3-benzoborepin involves the reaction of phenylboronic acid with triethylamine and 1,2-dibromoethane. The reaction proceeds through a series of steps, including boronate ester formation, deprotonation, and cyclization, to yield the final product. The synthesis of 3-Phenyl-3H-3-benzoborepin has been optimized and can be carried out on a large scale.
Applications De Recherche Scientifique
3-Phenyl-3H-3-benzoborepin has been studied extensively for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. Additionally, 3-Phenyl-3H-3-benzoborepin has been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
Propriétés
Numéro CAS |
16703-13-2 |
|---|---|
Nom du produit |
3-Phenyl-3H-3-benzoborepin |
Formule moléculaire |
C16H13B |
Poids moléculaire |
216.1 g/mol |
Nom IUPAC |
3-phenyl-3-benzoborepine |
InChI |
InChI=1S/C16H13B/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H |
Clé InChI |
XEJIFQKEOWMUDF-UHFFFAOYSA-N |
SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
SMILES canonique |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Synonymes |
3-Phenyl-3H-3-benzoborepin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



